N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.216. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another[][1].
Major Products
Scientific Research Applications
N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry[][1].
Biology: It serves as a building block for the synthesis of biologically active molecules[][1].
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development[][1].
Industry: It is used in the production of polymers and other industrial chemicals[][1].
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide include:
- N-acryloyl-glycinamide
- N-(2-Amino-2-oxoethyl)prop-2-enamide
- 2-Propenamide, N-(2-amino-2-oxoethyl)-[1][1]
Properties
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-9(15)12-7-3-4-10(16)13(5-7)6-8(11)14/h2-5H,1,6H2,(H2,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCEZXARKREJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(C(=O)C=C1)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.